molecular formula C11H14O3 B14486628 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one CAS No. 67035-93-2

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B14486628
CAS No.: 67035-93-2
M. Wt: 194.23 g/mol
InChI Key: FPTCFTPPPQRPTN-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O3 It is a derivative of propiophenone and features a hydroxy group, a methoxyphenyl group, and a methyl group attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst

Major Products Formed

    Oxidation: 3-Oxo-1-(4-methoxyphenyl)-2-methylpropan-1-one

    Reduction: 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Similar structure with an additional hydroxy group.

    4-Hydroxy-3-methoxyphenylacetone: Similar structure with a different substitution pattern on the aromatic ring.

    3-(4-Methoxyphenyl)-3-oxopropanal: Similar structure with an aldehyde group instead of a ketone.

Uniqueness

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67035-93-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H14O3/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

FPTCFTPPPQRPTN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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